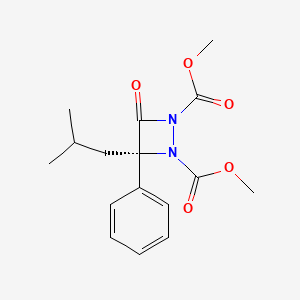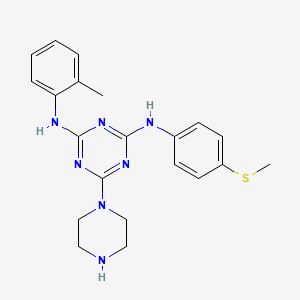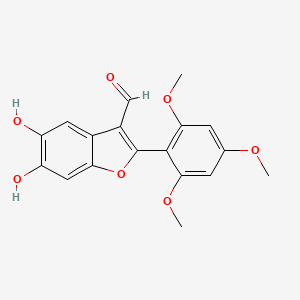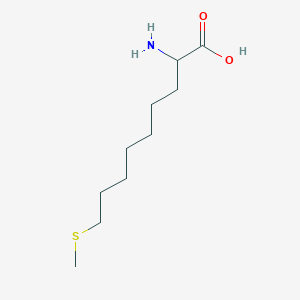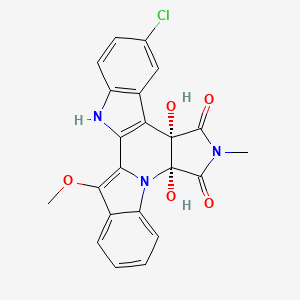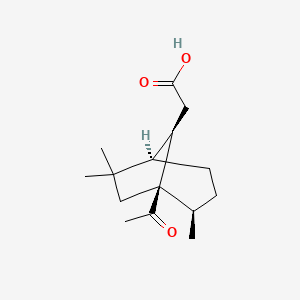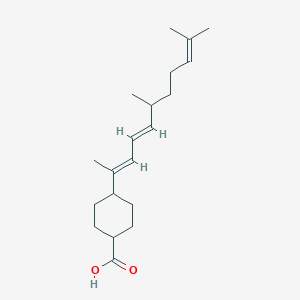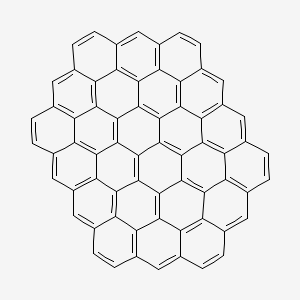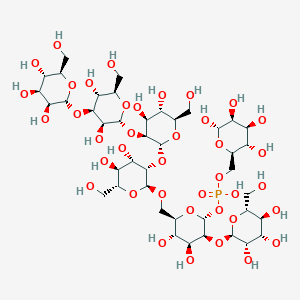
Phosphomannan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphomannan is a type of polysaccharide that is primarily found in the cell walls of yeast-like organisms, including species such as Candida albicans and Saccharomyces cerevisiae . This compound is characterized by its backbone structure, which consists of mannose units linked by α-1,6-glycosidic bonds, with phosphate groups attached to the mannose residues . The presence of phosphate groups imparts a negative charge to the molecule, which plays a crucial role in its interactions with other biological molecules .
准备方法
Synthetic Routes and Reaction Conditions: Phosphomannan can be synthesized through the enzymatic action of phosphomannosyltransferases. In Saccharomyces cerevisiae, the synthesis involves the enzymes Ktr6 and Mnn4, while in Candida albicans, additional enzymes such as Mnt3 and Mnt5 are also involved . The synthesis typically occurs in the presence of phosphate in the growth media, which facilitates the formation of the this compound backbone with α-1,2 and α-1,3 side chains .
Industrial Production Methods: Industrial production of this compound involves the cultivation of yeast strains in controlled fermentation conditions. The composition of the growth media, including the availability of phosphate, significantly influences the yield and structure of the produced this compound . The fermentation process is followed by extraction and purification steps to isolate the this compound from the yeast cells .
化学反应分析
Types of Reactions: Phosphomannan undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of phosphate groups and hydroxyl groups on the mannose units makes it reactive under specific conditions .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include oxidized this compound, reduced this compound, and various substituted derivatives, which can have different biological and chemical properties .
科学研究应用
作用机制
The mechanism of action of phosphomannan involves its interaction with various biological molecules due to its negative charge and structural features . In Candida albicans, this compound plays a role in the interaction with phagocytic cells of the immune system and cationic antimicrobial peptides . The phosphate groups on the mannose residues are crucial for these interactions, as they facilitate binding to positively charged molecules .
相似化合物的比较
Mannans: Polysaccharides composed of mannose units without phosphate groups.
Glucans: Polysaccharides composed of glucose units.
Galactomannans: Polysaccharides composed of galactose and mannose units.
Glucomannans: Polysaccharides composed of glucose and mannose units.
Glucuronoxylomannans: Polysaccharides composed of glucose, xylose, and mannose units.
属性
分子式 |
C42H73O39P |
|---|---|
分子量 |
1233 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-3-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] [(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C42H73O39P/c43-1-8-15(48)23(56)29(62)37(71-8)77-32-21(54)12(5-47)73-39(31(32)64)78-34-26(59)18(51)11(4-46)75-41(34)80-33-25(58)17(50)10(3-45)74-40(33)68-6-13-20(53)27(60)35(79-38-30(63)24(57)16(49)9(2-44)72-38)42(76-13)81-82(66,67)69-7-14-19(52)22(55)28(61)36(65)70-14/h8-65H,1-7H2,(H,66,67)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40+,41-,42-/m1/s1 |
InChI 键 |
QQXGKDXDGRCOKW-GVQSQGETSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2O)O[C@H]3[C@H]([C@@H]([C@H](O[C@@H]3O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@H](O5)OP(=O)(O)OC[C@@H]6[C@H]([C@@H]([C@@H]([C@H](O6)O)O)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)CO)O)O)CO)O)O)CO)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(C(OC3OC4C(C(C(OC4OCC5C(C(C(C(O5)OP(=O)(O)OCC6C(C(C(C(O6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)CO)O)O)CO)O)O)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z,7E)-(1S,3R)-23-aza-23-[3-(1-hydroxy-1-methylethyl)-phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol](/img/structure/B1263004.png)
![[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263005.png)

![[(1S,4S,6R,14S,18R)-18-[8-chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid](/img/structure/B1263008.png)
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(3R,4S)-4-chloro-3-methoxycyclohexyl]prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1263011.png)
